molecular formula C8H6ClF3O B1486680 3-Chloro-4-(trifluoromethyl)benzyl alcohol CAS No. 948014-51-5

3-Chloro-4-(trifluoromethyl)benzyl alcohol

Cat. No. B1486680
CAS RN: 948014-51-5
M. Wt: 210.58 g/mol
InChI Key: ILMGAIHSRGUIOL-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 . This indicates that the molecule contains a benzyl group (a benzene ring attached to a CH2 group) with a trifluoromethyl group (-CF3) and a chlorine atom attached to the benzene ring, and a hydroxyl group (-OH) attached to the CH2 group.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 53-57 degrees Celsius .

Scientific Research Applications

Photocatalytic Oxidation

3-Chloro-4-(trifluoromethyl)benzyl alcohol and its derivatives can be selectively oxidized to their corresponding aldehydes through photocatalytic oxidation using TiO2 under O2 atmosphere. This process is effective under both UV-light and visible light irradiation, suggesting the formation of a surface complex on TiO2 as the active center for the oxidation reaction (Higashimoto et al., 2009).

Chemoselective Reduction

A chemoselective reduction system using chlorodiphenylsilane with a catalytic amount of indium trichloride has been described for the direct reduction of various alcohols, including this compound, to their corresponding alkanes. This method exhibits high selectivity for the hydroxyl group, reducing it in the presence of other sensitive functional groups without affecting them (Yasuda et al., 2001).

Secondary Benzylation

Secondary benzylation of nucleophiles with secondary benzyl alcohol, including this compound, catalyzed by metal triflates like lanthanoid, scandium, and hafnium triflate, has been reported. This method is noted for its effectiveness in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with high activity and selectivity under mild conditions (Noji et al., 2003).

Antibacterial and Antifungal Properties

Substituted benzyl alcohols, potentially including derivatives of this compound, have been studied for their antibacterial and antifungal properties. Among these, compounds with chloro substituents showed notable inhibitory activity against bacterial and fungal strains, indicating the potential of chloro-substituted benzyl alcohols in pharmaceutical applications (Carter et al., 1958).

Novel Synthetic Routes

Efficient synthetic routes for the preparation of this compound derivatives through processes like copper(I) iodide-initiated trifluoromethyl–dehydroxylation have been explored. These methods allow for the generation of trifluoromethyl derivatives from homoallylic alcohols, showcasing the versatility of this compound in synthetic chemistry (Duan & Chen, 1994).

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMGAIHSRGUIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659329
Record name [3-Chloro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948014-51-5
Record name [3-Chloro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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